- Furfural Hydrogenation to Furfuryl Alcohol over Bimetallic Ni-Cu Sol-Gel Catalyst: A Model Reaction for Conversion of Oxygenates in Pyrolysis Liquids, Topics in Catalysis, 2016, 59(15-16), 1413-1423

Cas no 97-99-4 (Tetrahydrofurfuryl alcohol)

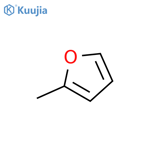

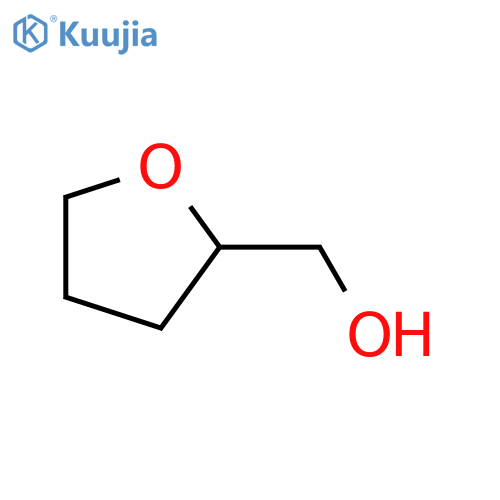

Tetrahydrofurfuryl alcohol structure

Nome do Produto:Tetrahydrofurfuryl alcohol

Tetrahydrofurfuryl alcohol Propriedades químicas e físicas

Nomes e Identificadores

-

- (Tetrahydrofuran-2-yl)methanol

- Tetrahydro furfuryl alcohol

- (±)-Tetrahydrofurfuryl alcohol

- 2-Furanmethanol,tetrahydro-

- Oxolan-2-ylmethanol

- Tetrahydro-2-furancarbinol

- Tetrahydro-2-furanMethanol

- NSC 15434

- THFA

- Tetrahydrofurfuryl alcohol

- Oxolan-2-yl methanol

- 2-Furanmethanol, tetrahydro-

- Tetrahydro-2-furanylmethanol

- QO Thfa

- Tetrahydrofuryl carbinol

- Tetrahydro-2-furfuryl alcohol

- Furfuryl alcohol, tetrahydro-

- Tetrahydro-2-furylmethanol

- Tetrahydrofurylalkohol

- 2-(Hydroxymethyl)tetrahydrofuran

- tetrahydrofuran-2-ylmethanol

- Tetrahydrofurylmethanol

- Tetrahydrofurfurylalkohol

- Oxolan-2-methanol

- Tetrahydrofury

- Furfuryl alcohol, tetrahydro- (8CI)

- Tetrahydro-2-furanmethanol (ACI)

- (Oxolan-2-yl)methanol

- Rac-(Tetrahydrofuran-2-yl)methanol

- Tetrahydrofurfurol

- Tetrahydrofuryl alcohol

-

- MDL: MFCD00005372

- Inchi: 1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2

- Chave InChI: BSYVTEYKTMYBMK-UHFFFAOYSA-N

- SMILES: OCC1CCCO1

- BRN: 102723

Propriedades Computadas

- Massa Exacta: 102.06800

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 7

- Contagem de Ligações Rotativas: 1

- Complexidade: 54

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: -0.1

- Superfície polar topológica: 29.5

Propriedades Experimentais

- Cor/Forma: Colorless transparent liquid, slightly pleasant smell, gradually deepens when contacting with air, with hygroscopicity.

- Densidade: 1.054 g/mL at 25 °C(lit.)

- Ponto de Fusão: −80 °C (lit.)

- Ponto de ebulição: 178 °C(lit.)

- Ponto de Flash: Fahrenheit: 167 ° f < br / > Celsius: 75 ° C < br / >

- Índice de Refracção: n20/D 1.452(lit.)

- Solubilidade: acetone: miscible(lit.)

- Coeficiente de partição da água: dissolution

- PSA: 29.46000

- LogP: 0.15770

- Merck: 9213

- Solubilidade: It can be miscible with water, alcohol, ether, acetone, chloroform, benzene and other solvents. It can dissolve rosin, oil, shellac, coumarin resin, cellulose acetate, ethyl cellulose, benzyl cellulose, nitrocellulose, alkyd resin, furfuryl alcohol polymer, polyvinyl acetate, polystyrene, chlorinated rubber, etc.

- Pressão de vapor: 2.3 mmHg ( 39 °C)

- Sensibilidade: Hygroscopic

- FEMA: 3056

Tetrahydrofurfuryl alcohol Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H319

- Declaração de Advertência: P305+P351+P338

- Número de transporte de matérias perigosas:NA 1993 / PGIII

- WGK Alemanha:2

- Código da categoria de perigo: 61-36-62

- Instrução de Segurança: S39

- RTECS:LU2450000

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Grupo de Embalagem:I; II; III

- Frases de Risco:R36

- Limite explosivo:1.5-9.7%(V)

- Condição de armazenamento:Inert atmosphere,Room Temperature

Tetrahydrofurfuryl alcohol Dados aduaneiros

- CÓDIGO SH:29321300

- Dados aduaneiros:

China Customs Code:

2932130000Overview:

HS: 2932130000. Furfuryl alcohol and tetrahydrofurfuryl alcohol. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:6.0%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2932130000. (tetrahydrofuran-2-yl)methanol. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tarrif:6.0%. general tariff:20.0%

Tetrahydrofurfuryl alcohol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB112062-500 ml |

Tetrahydrofurfuryl alcohol, 98%; . |

97-99-4 | 98% | 500 ml |

€59.10 | 2024-04-15 | |

| TRC | T795653-50ml |

Tetrahydrofurfuryl Alcohol |

97-99-4 | 50ml |

$ 109.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T635A-500g |

Tetrahydrofurfuryl alcohol |

97-99-4 | 99% | 500g |

¥103.0 | 2022-06-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012718-100ml |

Tetrahydrofurfuryl alcohol |

97-99-4 | >98.0%(GC) | 100ml |

¥36 | 2024-07-19 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB14225-500g |

Tetrahydrofurfuryl alcohol |

97-99-4 | 97% | 500g |

¥89 | 2023-09-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 49757-1ML |

97-99-4 | 1ML |

¥954.78 | 2023-01-15 | |||

| Enamine | EN300-19349-100.0g |

(oxolan-2-yl)methanol |

97-99-4 | 97% | 100g |

$61.0 | 2023-05-03 | |

| Life Chemicals | F0001-0790-5g |

oxolan-2-ylmethanol |

97-99-4 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Ambeed | A103169-25g |

(Tetrahydrofuran-2-yl)methanol |

97-99-4 | 98% | 25g |

$5.00 | 2022-05-16 | |

| Ambeed | A103169-1kg |

(Tetrahydrofuran-2-yl)methanol |

97-99-4 | 98% | 1kg |

$31.0 | 2025-02-28 |

Tetrahydrofurfuryl alcohol Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Copper carbonate , Nickel carbonate (NiCO3) Solvents: Isopropanol ; 6 MPa, 110 - 170 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 1 MPa, 90 °C

Referência

- Preparation of tetrahydrofurfuryl alcohol, China, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Dibromomethane Catalysts: Hexafluorobenzene ; 5 d, 20 °C

Referência

- Primary Anion-π Catalysis and Autocatalysis, Journal of the American Chemical Society, 2018, 140(51), 17867-17871

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium diacetate , Palladium nitrate , Acetic acid, ruthenium(3+) salt Solvents: Water ; 4 h, 0.5 MPa, 30 °C

Referência

- Method for preparing tetrahydrofurfuryl alcohol, China, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Alumina , Nickel Solvents: Ethanol ; 2 h, 4 MPa, 353 K

Referência

- Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalysts, Research on Chemical Intermediates, 2017, 43(2), 1179-1195

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Hectorite ((Mg2.67Li0.33)Si4Na0.33[F0.5-1(OH)0-0.5]2O10) (sodium-exchanged) , Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Methanol ; 1 h, 20 bar, 40 °C

Referência

- Highly selective low-temperature hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol catalysed by hectorite-supported ruthenium nanoparticles, Catalysis Communications, 2011, 12(15), 1428-1431

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 1 MPa, rt; rt → 160 °C; 4 h, 160 °C

Referência

- Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY nickel, Catalysis Science & Technology, 2017, 7(18), 4129-4135

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Isopropanol ; 1 h, 3 MPa, 453 K

Referência

- A novel preparation method of Ni-Sn alloy catalysts supported on aluminum hydroxide: application to chemoselective hydrogenation of unsaturated carbonyl compounds, Chemistry Letters, 2012, 41(8), 769-771

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Decalin , Water ; 3 h, 2 MPa, 100 °C

Referência

- Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system, China, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 5 h, 35 bar, 493 K

Referência

- Tailoring the Product Distribution with Batch and Continuous Process Options in Catalytic Hydrogenation of Furfural, Organic Process Research & Development, 2014, 18(11), 1434-1442

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 3 h, 1 MPa, 25 °C

Referência

- Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions, Industrial & Engineering Chemistry Research, 2017, 56(31), 8843-8849

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Sodium borohydride Catalysts: Alumina , Nickel Solvents: Water ; 90 min, 100 °C

Referência

- A Supported Ni Catalyst Produced from Ni-Al Hydrotalcite-Like Precursor for Reduction of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol by NaBH4 in Water, ChemistrySelect, 2021, 6(4), 551-556

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Cobalt oxide Solvents: Ethanol ; 600 min, 3 MPa, 150 °C

Referência

- Solvent-mediated selectivity control of furfural hydrogenation over a N-doped carbon-nanotube-supported Co/CoOx catalyst, Applied Catalysis, 2022, (2022),

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Isopropanol ; 24 h, 2 MPa, 423 K

Referência

- Synthesis of 1,5-Pentanediol by Hydrogenolysis of Furfuryl Alcohol over Ni-Y2O3 Composite Catalyst, ChemCatChem, 2017, 9(14), 2869-2874

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Palladium Solvents: Ethanol ; 4 h, 2 MPa, rt → 60 °C

Referência

- Process for the preparation of tetrahydrofurfuryl alcohol using Pd-loaded apatite as hydrogenation catalyst, China, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Isopropanol ; 5 h, 500 psi, 493 K

Referência

- Single step process for conversion of furfural to tetrahydrofuran using carbon-supported palladium catalyst, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Aluminum alloy, base, Al 50,Ni 50 , Aluminum hydroxide Solvents: Isopropanol ; 1 h, 453 K

Referência

- Hydrogenation of Biomass-derived Furfural Over Highly Dispersed-Aluminium Hydroxide Supported Ni-Sn(3.0) Alloy Catalysts, Procedia Chemistry, 2015, 16, 531-539

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Iron(II) phthalocyanine , 4,4′-Bipyridine Solvents: Toluene ; 24 h, 0.4 MPa, 80 °C

Referência

- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-catalyzed aerobic oxidation reactions via multistep electron transfers with iron(II) phthalocyanine as an electron-transfer mediator, RSC Advances, 2016, 6(57), 51908-51913

Synthetic Routes 19

Condições de reacção

1.1 Catalysts: Palladium , Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… Solvents: Methanol ; 4 h, 1 MPa, 60 °C

Referência

- Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol over Pd/UiO-66, Catalysis Communications, 2021, 148,

Synthetic Routes 20

Condições de reacção

1.1 Solvents: Hexafluorobenzene ; 22 h, 20 °C

Referência

- Polyether Natural Product Inspired Cascade Cyclizations: Autocatalysis on π-Acidic Aromatic Surfaces, Angewandte Chemie, 2020, 59(35), 15093-15097

Synthetic Routes 21

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ; 255 min, 10 bar, 30 °C

Referência

- Anionic Amphiphilic Cyclodextrins Bearing Oleic Grafts for the Stabilization of Ruthenium Nanoparticles Efficient in Aqueous Catalytic Hydrogenation, ChemCatChem, 2020, 12(4), 1013-1018

Tetrahydrofurfuryl alcohol Raw materials

Tetrahydrofurfuryl alcohol Preparation Products

Tetrahydrofurfuryl alcohol Fornecedores

Jiangsu Xinsu New Materials Co., Ltd

Membro Ouro

(CAS:97-99-4)

Número da Ordem:SDF117

Estado das existências:in Stock

Quantidade:25KG,200KG,1000KG

Pureza:99%

Informação de Preços Última Actualização:Wednesday, 27 November 2024 14:56

Preço ($):

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:97-99-4)Tetrahydrofurfuryl alcohol

Número da Ordem:sfd14612

Estado das existências:in Stock

Quantidade:200kg

Pureza:99.9%

Informação de Preços Última Actualização:Friday, 19 July 2024 14:36

Preço ($):discuss personally

Tetrahydrofurfuryl alcohol Literatura Relacionada

-

Jaewon Byun,Jeehoon Han Green Chem. 2017 19 5214

-

R. Mariscal,P. Maireles-Torres,M. Ojeda,I. Sádaba,M. López Granados Energy Environ. Sci. 2016 9 1144

-

Babasaheb M. Matsagar,Chang-Yen Hsu,Season S. Chen,Tansir Ahamad,Saad M. Alshehri,Daniel C. W. Tsang,Kevin C.-W. Wu Sustainable Energy Fuels 2020 4 293

-

Lisa Moni,Luca Banfi,Daniele Cartagenova,Andrea Cavalli,Chiara Lambruschini,Elisa Martino,Romano V. A. Orru,Eelco Ruijter,Jordy M. Saya,Jacopo Sgrignani,Renata Riva Org. Chem. Front. 2020 7 380

-

Laurent Bonnac,Sarah E. Lee,Guy T. Giuffredi,Lucy M. Elphick,Alexandra A. Anderson,Emma S. Child,David J. Mann,Véronique Gouverneur Org. Biomol. Chem. 2010 8 1445

97-99-4 (Tetrahydrofurfuryl alcohol) Produtos relacionados

- 652-67-5(Isosorbide)

- 62435-71-6(Ethyl tetrahydrofurfuryl ether)

- 16069-36-6(Icosahydrodibenzob,k1,4,7,10,13,16hexaoxacyclooctadecine)

- 41107-82-8(2,5-Anhydro-D-mannitol)

- 17455-23-1(Dicyclohexano-24-crown-8)

- 5306-85-4(Isosorbide dimethyl ether)

- 100-72-1(Tetrahydropyran-2-methanol)

- 935-79-5((3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione)

- 27826-73-9(2,5-Anhydro-D-glucitol)

- 110-15-6(butanedioic acid)

Fornecedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-99-4)Tetrahydrofurfuryl alcohol

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito

Jiangsu Xinsu New Materials Co., Ltd

(CAS:97-99-4)

Pureza:99%

Quantidade:25KG,200KG,1000KG

Preço ($):Inquérito